molecular formula C18H22N2O B12829240 {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine

Cat. No.: B12829240
M. Wt: 282.4 g/mol
InChI Key: HFPUMWVZKZXLCU-UHFFFAOYSA-N
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Description

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine is an organic compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a morpholine ring attached to a phenyl group, which is further connected to another phenyl group through a methanamine linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    {2-[4-(Morpholin-4-ylmethyl)phenyl]methanol}: Similar structure but with a hydroxyl group instead of an amine.

    {2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanol hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine is unique due to its specific combination of a morpholine ring and a methanamine linkage, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2

InChI Key

HFPUMWVZKZXLCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN

Origin of Product

United States

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